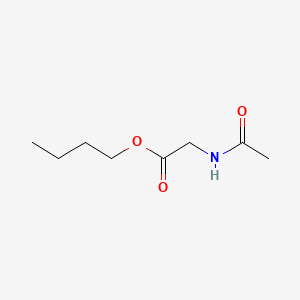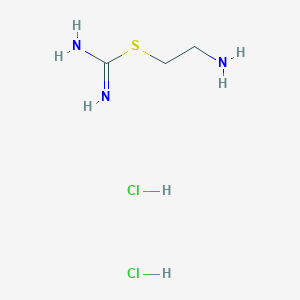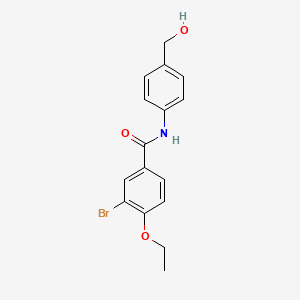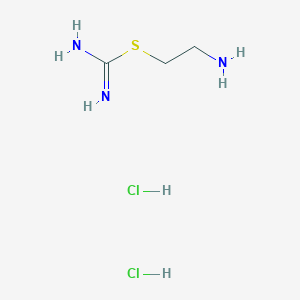
Histamine, N-acetyl-5-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histamine, N-acetyl-5-chloro- is a derivative of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Histamine, N-acetyl-5-chloro- typically involves the acetylation of histamine followed by chlorination
Industrial Production Methods: In an industrial setting, the production of Histamine, N-acetyl-5-chloro- may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.
化学反応の分析
Types of Reactions: Histamine, N-acetyl-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-acetyl-5-chloro-2-imidazolone.
Reduction: Formation of N-acetyl-5-chloro-2-imidazolidine.
Substitution: Formation of N-acetyl-5-azidohistamine.
科学的研究の応用
Histamine, N-acetyl-5-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of histamine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of Histamine, N-acetyl-5-chloro- involves its interaction with histamine receptors, particularly H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
類似化合物との比較
Histamine: The parent compound, involved in allergic reactions and gastric acid secretion.
N-acetylhistamine: Similar in structure but lacks the chlorine atom.
5-chlorohistamine: Similar in structure but lacks the acetyl group.
Uniqueness: Histamine, N-acetyl-5-chloro- is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interaction with biological targets. This dual modification can enhance its stability and specificity in binding to histamine receptors, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC名 |
N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChIキー |
JZNUYVYWGHWLIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=C(N=CN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



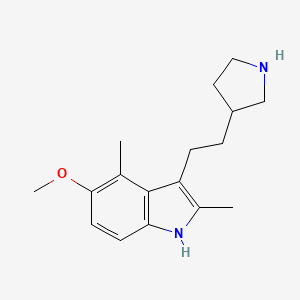

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
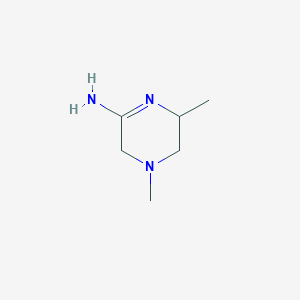
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
